ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate
Description
Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate is a synthetic compound featuring a piperidine core substituted with a glycyl moiety modified by methylsulfonyl and 3-(trifluoromethyl)phenyl groups, along with an ethyl ester at the 4-position. This structure combines electron-withdrawing groups (trifluoromethyl, methylsulfonyl) and a lipophilic aromatic system, which are often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .
Properties
CAS No. |
5819-52-3 |
|---|---|
Molecular Formula |
C18H23F3N2O5S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 1-[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H23F3N2O5S/c1-3-28-17(25)13-7-9-22(10-8-13)16(24)12-23(29(2,26)27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,3,7-10,12H2,1-2H3 |
InChI Key |
BXVSKXWPXKQTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate, also referred to by its CAS number 5819-52-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H23F3N2O5S
- Molecular Weight : 404.45 g/mol
- Structure : The compound features a piperidine ring, a glycine moiety, and a methylsulfonyl group, which contribute to its biological activity.
The biological activity of this compound primarily stems from its interactions with various biological pathways:
- Nitric Oxide Synthase (NOS) Modulation : Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate has been shown to influence nitric oxide production, which plays a critical role in vascular functions and inflammation. Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by regulating cytokine production. It has been observed to inhibit the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 in macrophages .
- Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- In Vivo Studies : In animal models, administration of ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate demonstrated significant reductions in tumor growth rates when combined with standard chemotherapy agents. The combination therapy improved survival rates compared to control groups .
- Cell Culture Experiments : In vitro assays using human macrophage cell lines revealed that this compound effectively reduced inflammatory cytokine levels upon LPS stimulation, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate is a chemical compound with the molecular formula . It is also known by several synonyms, including 5819-52-3, SMR000013065, BAS 04923769, 1-{2-[Methanesulfonyl-(3-trifluoromethyl-phenyl)-amino]-acetyl}-piperidine-4-carboxylic acid ethyl ester, MLS000034583, MLS002539247, CHEMBL1334380, DTXSID40973749, HMS2316B15, STK028717, AKOS000373673, AB00403803-09, SR-01000365102, and Ethyl 1-{N-(methanesulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate .
Research Applications
While the provided search results do not offer specific applications of this compound, they do provide related information that can help guide potential research avenues. Given its chemical structure, it could be relevant in various scientific research applications:
- Specialty materials This compound is classified as a specialty material, suggesting it may have unique properties suitable for specific applications .
- Drug discovery The presence of sulfonamide, trifluoromethylphenyl, and piperidine moieties suggests potential applications in drug discovery, possibly as an intermediate or building block in synthesizing more complex molecules .
- Inhibitors for study The search results mention compounds with trifluoromethylphenyl groups being used in neurokinin receptor-related treatments, suggesting that this compound may be relevant in that area of study .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety at the piperidine 4-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1N NaOH, 80°C, 4 hrs | 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylic acid | 92% | |
| 0.5M H₂SO₄, reflux, 6 hrs | Same as above | 85% |
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity .
Sulfonamide Stability and Reactivity
The N-methylsulfonyl group is generally chemically inert under physiological conditions but can act as a leaving group in strong nucleophilic environments.
Key Insight : The sulfonamide group enhances metabolic stability, making the compound resistant to enzymatic degradation.
Amide Bond Reactivity
The glycyl amide linkage exhibits limited hydrolysis due to steric hindrance from the bulky 3-(trifluoromethyl)phenyl group.
| Conditions | Outcome | Source |
|---|---|---|
| 6M HCl, reflux, 24 hrs | Partial cleavage (<10%) | |
| Enzymatic (trypsin, 37°C) | No degradation after 72 hrs |
Structural Note : The trifluoromethyl group electron-withdrawing effects stabilize the adjacent phenyl ring, further reducing amide reactivity .
Piperidine Ring Modifications
The piperidine ring participates in limited reactions due to steric and electronic effects from substituents:
-
Quaternization : Treatment with methyl iodide in THF forms a quaternary ammonium salt at the piperidine nitrogen (yield: 65%) .
-
Ring-opening : Not observed under standard conditions, indicating high stability.
Trifluoromethylphenyl Group
The 3-(trifluoromethyl)phenyl group is chemically inert under most conditions. No aromatic substitution or trifluoromethyl cleavage has been reported for analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging a piperidine carboxylate scaffold with sulfonamide and trifluoromethylphenyl substituents. Below is a comparative analysis with key analogs:
Methyl 1-Benzyl-4-Phenylamino-4-Piperidinecarboxylate
- Structure: Piperidine core with benzyl (C₆H₅CH₂) and phenylamino (C₆H₅NH) substituents, methyl ester at the 4-position.
- Key Differences: Lacks sulfonamide and trifluoromethyl groups.
- Synthesis : Prepared via nucleophilic substitution and condensation reactions, yielding moderate stability under acidic conditions .
- Applications : Primarily studied for synthetic methodology rather than bioactivity, unlike the target compound’s inferred pharmacological relevance .
Sodium Channel Blockers with Trifluoromethyl/Methylsulfonyl Motifs
- Examples : Indoxacarb, metaflumizone, and derivatives such as N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-(methylsulfonyl)phenyl]methylene]hydrazinecarboxamide .
- Structural Overlaps :
- Shared trifluoromethylphenyl and methylsulfonyl groups, critical for hydrophobic interactions and enzyme inhibition.
- Indoxacarb’s oxadiazine ring vs. the target compound’s piperidine core: The latter may offer improved conformational flexibility.
- Activity : These analogs inhibit sodium channels by stabilizing inactive states, suggesting the target compound could exhibit similar mechanisms but with altered pharmacokinetics due to its ester group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely employs advanced sulfonylation and coupling techniques compared to older methods for methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate, improving yield and purity .
- Bioactivity Predictions : Trifluoromethyl and methylsulfonyl groups enhance binding to hydrophobic pockets in ion channels, as seen in indoxacarb. However, the piperidine carboxylate core may reduce blood-brain barrier penetration relative to indoxacarb’s oxadiazine system .
- Metabolic Stability : The ethyl ester could confer slower hydrolysis than methyl esters, prolonging half-life but requiring evaluation for prodrug activation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the methylsulfonyl and trifluoromethylphenyl groups in this compound?
- The methylsulfonyl group can be introduced via oxidation of a methylsulfanyl intermediate using agents like hydrogen peroxide or m-CPBA, as demonstrated in structurally similar compounds . The trifluoromethylphenyl moiety is typically synthesized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with 3-(trifluoromethyl)phenylboronic acid. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, particularly due to the electron-withdrawing nature of the trifluoromethyl group .
Q. How can the purity and stability of this compound be validated during synthesis?
- High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for purity assessment. System suitability tests, including column efficiency (≥2000 theoretical plates) and tailing factor (≤2.0), should be performed to ensure reproducibility . Stability studies under varying pH (4–9) and temperature (25–60°C) can identify degradation pathways, such as hydrolysis of the ester or sulfonamide groups .
Q. What safety precautions are critical when handling this compound?
- Use NIOSH-approved face shields, gloves, and fume hoods to prevent exposure. Contaminated gloves must be disposed of following hazardous waste protocols. Skin contact requires immediate washing with pH-neutral soap, while eye exposure necessitates a 15-minute saline rinse .
Advanced Research Questions
Q. How can conflicting bioactivity data across different assays be resolved?
- Contradictions may arise from differences in assay conditions (e.g., cell permeability, protein binding). For example, low activity in cell-based assays but high potency in enzyme inhibition assays suggests poor membrane penetration. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion, or modify the ester group (e.g., replace ethyl with a prodrug moiety) to enhance bioavailability .
Q. What computational methods are suitable for predicting interactions with voltage-gated sodium channels?
- Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to the channel's pore region. Key interactions include hydrogen bonding between the sulfonyl group and Arg residues, and hydrophobic contacts with the trifluoromethylphenyl moiety. Validate predictions with site-directed mutagenesis studies on Nav1.7 channels .
Q. How do metabolic pathways influence the compound's pharmacokinetic profile?
- The ethyl ester group is prone to hydrolysis by carboxylesterases, forming a carboxylic acid metabolite. LC-MS/MS analysis of rat plasma (after oral administration) can quantify parent compound and metabolites. NMR (1H and 19F) is critical for structural elucidation of unexpected metabolites, such as those resulting from cytochrome P450-mediated oxidation of the piperidine ring .
Q. What strategies improve selectivity for sodium channel subtypes (e.g., Nav1.7 over Nav1.5)?
- Structure-activity relationship (SAR) studies suggest that substituting the piperidine-4-carboxylate with bulkier groups (e.g., tert-butyl ester) reduces off-target effects. Electrophysiological patch-clamp assays on HEK293 cells expressing specific channel subtypes are essential for selectivity profiling .
Methodological Considerations
-
Synthetic Optimization Table
-
Analytical Validation Criteria
Parameter Requirement HPLC Purity ≥95% (λ = 254 nm) Mass Accuracy (HRMS) ≤5 ppm deviation NMR Multiplicity Clear coupling patterns (e.g., piperidine chair conformation)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
